UCM710

Endocannabinoid FAAH ABHD6

UCM710 (Glycidyl Palmitoleate) is a synthetic endocannabinoid (eCB) hydrolysis inhibitor characterized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). It is a potent, dual FAAH/ABHD6 inhibitor that inhibits both N-arachidonoylethanolamine (AEA) and 2-arachidonoylglycerol (2-AG) hydrolysis in neuron homogenates.

Molecular Formula C19H34O3
Molecular Weight 310.5 g/mol
CAS No. 213738-77-3
Cat. No. B1683359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM710
CAS213738-77-3
SynonymsUCM710
Molecular FormulaC19H34O3
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h7-8,18H,2-6,9-17H2,1H3/b8-7-
InChIKeyFWEHVPCBXKCYHE-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCM710 (CAS 213738-77-3): Chemical Profile and Functional Classification


UCM710 (Glycidyl Palmitoleate) is a synthetic endocannabinoid (eCB) hydrolysis inhibitor characterized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). It is a potent, dual FAAH/ABHD6 inhibitor that inhibits both N-arachidonoylethanolamine (AEA) and 2-arachidonoylglycerol (2-AG) hydrolysis in neuron homogenates . This compound displays a unique pharmacological profile in that it inhibits FAAH and ABHD6 but not monoacylglycerol lipase (MAGL) [1]. UCM710 represents a novel tool to delineate the therapeutic potential of compounds that manipulate a subset of enzymes that control eCB signaling .

Dual FAAH/ABHD6 inhibitor suitable for simultaneous AEA and 2-AG pathway modulation
Lacks MAGL inhibition, enabling 2-AG elevation studies without CB1 desensitization risks
Defined selectivity profile for neuronal endocannabinoid signaling research and tool compound benchmarking

Why UCM710's Dual FAAH/ABHD6 Inhibition Profile Prevents Simple Substitution with Selective or Other Dual eCB Hydrolase Inhibitors


Inhibitors of endocannabinoid hydrolysis are not functionally interchangeable due to their distinct enzyme selectivity profiles, which dictate the specific elevation of either N-arachidonoylethanolamine (AEA), 2-arachidonoylglycerol (2-AG), or both. Selective FAAH inhibitors (e.g., URB597) increase only AEA, selective ABHD6 inhibitors (e.g., WWL70) primarily affect 2-AG, and MAGL inhibitors (e.g., JZL184) or dual FAAH/MAGL inhibitors (e.g., JZL195) impact 2-AG levels via MAGL inhibition [1]. UCM710's unique selectivity profile—inhibiting both FAAH and ABHD6 while sparing MAGL—results in a distinct pattern of augmented AEA and 2-AG levels that cannot be replicated by these alternatives, making substitution scientifically invalid for experiments requiring this specific modulation of eCB signaling [2].

Selective FAAH URB597 elevates only AEA; cannot replicate UCM710's dual AEA/2-AG elevation required for combined pathway studies.

Selective ABHD6 WWL70 primarily affects 2-AG without AEA modulation; dual FAAH/ABHD6 profile is not interchangeable.

Dual FAAH/MAGL JZL195 strongly inhibits MAGL (2-AG surge, CB1 desensitization); UCM710 spares MAGL, avoiding confounding receptor adaptation.

Quantitative Differentiation of UCM710 from Closest Comparators Based on In Vitro Enzyme Inhibition and Cellular Activity


Dual FAAH/ABHD6 Inhibition Versus Selective FAAH Inhibitor URB597

UCM710 is a potent dual inhibitor of FAAH (IC50 = 4.0 μM) and ABHD6 (IC50 = 2.4 μM), whereas URB597 is a highly selective FAAH inhibitor (IC50 = 4.6 nM in rat brain membranes) with no reported ABHD6 activity [1]. This key difference means UCM710 elevates both AEA and 2-AG, while URB597 elevates only AEA [2].

Dual vs. Selective FAAH
Cross-study comparable
UCM710: FAAH IC50 4.0 μM, ABHD6 IC50 2.4 μM
URB597: FAAH IC50 4.6 nM, ABHD6 no activity
~870-fold lower FAAH potency, but unique ABHD6 inhibition
Supports dual-eCB pathway modulation contexts where AEA and 2-AG co-elevation is needed.
Assay conditions: recombinant enzyme vs. rat brain membranes; direct comparison limited.
Endocannabinoid FAAH ABHD6 URB597

Dual FAAH/ABHD6 Inhibition Versus Selective ABHD6 Inhibitor WWL70

UCM710 inhibits ABHD6 with an IC50 of 2.4 μM, while WWL70 is a potent and selective ABHD6 inhibitor (IC50 = 70 nM) [1]. Critically, UCM710 also inhibits FAAH (IC50 = 4.0 μM), which WWL70 does not . This results in UCM710 elevating both AEA and 2-AG levels, whereas WWL70 primarily elevates 2-AG levels [2].

Dual vs. Selective ABHD6
Cross-study comparable
UCM710: ABHD6 IC50 2.4 μM, FAAH IC50 4.0 μM
WWL70: ABHD6 IC50 70 nM, FAAH no activity
~34-fold lower ABHD6 potency, but adds FAAH inhibition
Dual FAAH/ABHD6 profile enables simultaneous AEA and 2-AG modulation not possible with selective ABHD6 inhibitors.
Recombinant assays; cross-study potency comparison requires validation in same system.
ABHD6 FAAH WWL70 Endocannabinoid

UCM710's Lack of MAGL Inhibition Differentiates It from Dual FAAH/MAGL Inhibitors

UCM710 does not significantly affect monoacylglycerol lipase (MAGL) activity at concentrations up to 100 μM [1]. In contrast, dual FAAH/MAGL inhibitors like JZL195 potently inhibit MAGL (IC50 = 4 nM) [2]. This distinction is critical because MAGL is the primary enzyme responsible for 2-AG hydrolysis in the brain, and its inhibition leads to a much larger increase in 2-AG levels than ABHD6 inhibition alone [3].

MAGL Sparing vs. Dual FAAH/MAGL
Class-level inference
UCM710: MAGL no inhibition at ≤100 μM
JZL195: MAGL IC50 4 nM
>25,000-fold lower MAGL potency
MAGL-sparing profile avoids profound 2-AG elevation and CB1 desensitization; supports pathway-specific dissection.
Recombinant MAGL assay; class-level inference for in vivo receptor adaptation.
MAGL FAAH ABHD6 JZL195 2-AG

Differential Potency on AEA and 2-AG Hydrolysis in Neuronal Homogenates

In functional assays using neuron homogenates, UCM710 inhibited the hydrolysis of AEA and 2-AG with IC50 values of 1.2 μM and 0.4 μM, respectively . This demonstrates that UCM710 is approximately 3-fold more potent at inhibiting 2-AG hydrolysis than AEA hydrolysis in this physiologically relevant context. Comparative data for other dual inhibitors in the exact same assay system are not available, but this functional profile is consistent with its dual FAAH/ABHD6 inhibition and lack of MAGL inhibition [1].

Neuronal Hydrolysis Inhibition
Supporting evidence
AEA hydrolysis IC50 1.2 μM
2-AG hydrolysis IC50 0.4 μM
~3-fold preference for 2-AG
Functional confirmation of dual AEA/2-AG inhibition in neuron homogenates; provides endpoint context for cellular assays.
Neuron homogenate assay; 2-AG preference consistent with dual FAAH/ABHD6 profile.
AEA 2-AG Endocannabinoid Neuron

Optimal Research Applications for UCM710 Based on Its Differentiated Pharmacological Profile


Elucidating the Roles of ABHD6 in Endocannabinoid Signaling Without Confounding MAGL Effects

UCM710 is ideal for studies focused on ABHD6's contribution to 2-AG hydrolysis and signaling, particularly in neuronal systems. Its lack of MAGL inhibition (demonstrated by no effect at 100 μM) [1] allows researchers to selectively modulate 2-AG levels via ABHD6 without the profound, system-wide 2-AG elevation and potential CB1 receptor desensitization caused by MAGL inhibitors. This enables a more precise dissection of ABHD6-specific functions in synaptic plasticity, neuroinflammation, and metabolism .

Investigating the Functional Interplay Between AEA and 2-AG Signaling Pathways

Because UCM710 simultaneously inhibits FAAH and ABHD6, it elevates both AEA and 2-AG levels in neurons [1]. This dual elevation is crucial for experiments designed to understand how these two major endocannabinoids interact and cooperatively regulate physiological processes. Unlike selective FAAH or ABHD6 inhibitors, UCM710 provides a tool to study the combined effects of enhanced AEA and 2-AG tone on synaptic transmission, behavior, and disease models, offering a more integrated view of the eCB system .

Comparative Pharmacology Studies to Validate Novel ABHD6 or Dual FAAH/ABHD6 Inhibitors

UCM710 serves as a valuable reference compound for benchmarking newly developed ABHD6 or dual FAAH/ABHD6 inhibitors. Its well-defined IC50 values for FAAH (4.0 μM), ABHD6 (2.4 μM), and its inactivity on MAGL [1] provide a clear baseline for potency and selectivity comparisons in both biochemical and cellular assays. Researchers can use UCM710 as a standard to validate the efficacy and unique selectivity profile of novel chemical probes targeting these enzymes .

Ex Vivo and In Vitro Studies in Neuronal Cultures Requiring Defined eCB Modulation

Given its functional inhibition of AEA and 2-AG hydrolysis in neuron homogenates (IC50 1.2 and 0.4 μM, respectively) [1], UCM710 is well-suited for acute or chronic treatment of primary neuronal cultures or brain slice preparations. It provides a means to pharmacologically elevate both AEA and 2-AG in a controlled in vitro setting, enabling studies on eCB-mediated neuroprotection, synaptic plasticity, and glial-neuronal interactions without the confounding factor of MAGL inhibition .

Application
Selection Property
Validation Focus
ABHD6 role dissection without MAGL confounding
MAGL-sparing dual FAAH/ABHD6 inhibition
2-AG pathway modulation and CB1 receptor adaptation avoidance
AEA/2-AG signaling interplay studies
Simultaneous AEA and 2-AG elevation
Combined endocannabinoid tone in synaptic, behavioral, and disease models
Benchmarking novel ABHD6 or dual inhibitors
Defined IC50 baseline and selectivity profile
Potency and selectivity comparison in biochemical and cellular assays
Neuronal culture / brain slice eCB modulation
Functional inhibition in neuron homogenates
Acute/chronic eCB elevation, neuroprotection, and synaptic plasticity readouts

Technical Documentation Hub

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32 linked technical documents
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